Tert-butyl N-(3-bromocyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromocyclobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-bromocyclobutyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclobutylamine derivative.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in solvents like acetone or dichloromethane.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Reduction Reactions: Products include cyclobutylamine derivatives.
Oxidation Reactions: Products include cyclobutanone derivatives.
Scientific Research Applications
Tert-butyl N-(3-bromocyclobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromocyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a propyl group instead of a cyclobutyl group.
Tert-butyl carbamate: Lacks the bromine and cyclobutyl groups, making it less reactive in certain types of reactions.
Tert-butyl N-(3-chloropropyl)carbamate: Similar but with a chlorine atom instead of bromine.
Uniqueness
Tert-butyl N-(3-bromocyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-(3-bromocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNRPBCGYMXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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